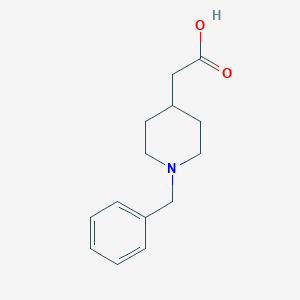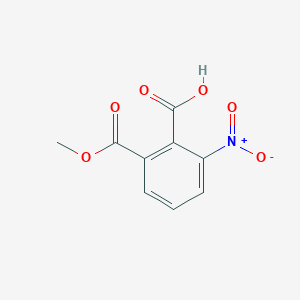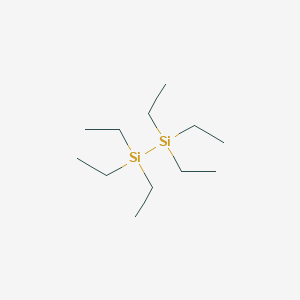
Disilane, hexaethyl-
Vue d'ensemble
Description
“Disilane, hexaethyl-” is an organosilicon compound that contains saturated Si–Si bonds . The structural characteristics of Si–Si single bonds resemble those of C–C single bonds, but their electronic structure is more similar to that of C=C double bonds, as Si–Si bonds have a higher HOMO energy level .
Synthesis Analysis
Disilane-bridged architectures are emerging as a class of molecular materials . The employment of disilane units (Si–Si) is a versatile and effective approach for finely adjusting the photophysical properties of organic materials in both solution and solid states . Disilane is usually prepared by the hydrolysis of magnesium silicide .
Chemical Reactions Analysis
The dissociative chemisorption of disilane is an important elementary process in the growth of silicon films . Although factors governing the rate of film growth such as surface temperature and disilane flux have been extensively studied experimentally, the molecular mechanism for disilane adsorption is not well established .
Physical And Chemical Properties Analysis
The σ-bonds in saturated Si–Si compounds are highly stable thermally and nonpolarized . They are conformationally similar to C–C single bonds but have longer bond lengths of 2.64 Å, a lower dissociation energy of 220–300 kJ mol−1, and a lower torsional barrier of 1.0 kcal mol−1 .
Applications De Recherche Scientifique
Synthesis and Physical Properties
Hexaethyl disilane, a type of organopolysilane, has been synthesized through various procedures, with the most effective method yielding a 45-50% success rate. Its physical and spectral properties have been a subject of interest in research. For example, the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane has been identified as a satisfactory synthesis method (Gilman & Harrell, 1967).
Structural Analysis
The structural analysis of hexakis(trimethylsilyl)disilane, a similar compound, revealed unique features like elongation of the central SiSi bond and short non-bonded C⋯C distances, which are significant for understanding steric overcrowding and charge perturbations in molecules (Bock, Meuret & Ruppert, 1993).
Application in Organometallic Chemistry
Hexaethyl disilane's derivatives have been used in reactions to create mono- and dianions, demonstrating its applicability in organometallic chemistry. For instance, the reaction of hexakis(trimethylsilyl)disilane with potassium tert-butyl alcoholate resulted in almost quantitative yield of 1,2-dipotassiotetrakis(trimethylsilyl)disilane (Fischer, Konopa, Baumgartner & Marschner, 2004).
Photolysis Studies
Studies on the photolysis of polysilanes, including hexakis(pentamethyldisilyl)disilane, have contributed to understanding the role of silyl radicals in photolysis processes. This research provides insights into the behavior of polysilyl radicals under UV irradiation, which is crucial for material sciences and photochemical applications (Azinovic, Bravo‐Zhivotovskii, Bendikov, Apeloig, Tumanskii & Vepřek, 2003).
Safety And Hazards
Disilane is extremely flammable and may form explosive mixtures with air . It contains gas under pressure and may explode if heated . It may displace oxygen and cause rapid suffocation . It is harmful if inhaled and causes serious eye and skin irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Orientations Futures
Propriétés
IUPAC Name |
triethyl(triethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJUFRSVJVTIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167557 | |
| Record name | Disilane, hexaethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disilane, hexaethyl- | |
CAS RN |
1633-09-6 | |
| Record name | 1,1,1,2,2,2-Hexaethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disilane, hexaethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, hexaethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexaethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



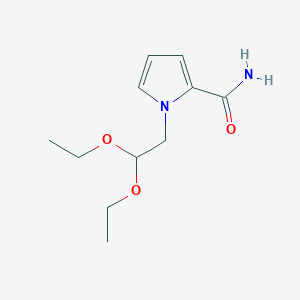
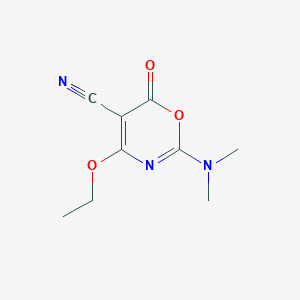
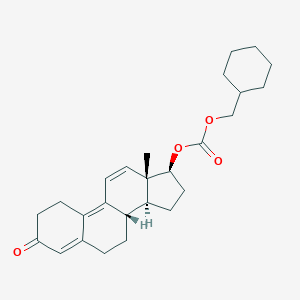
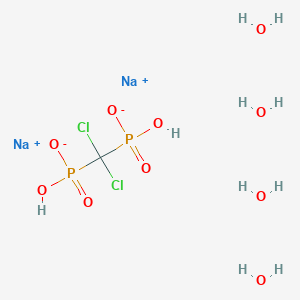
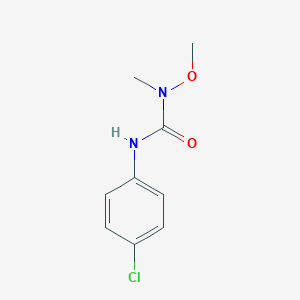
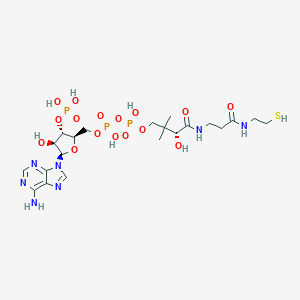

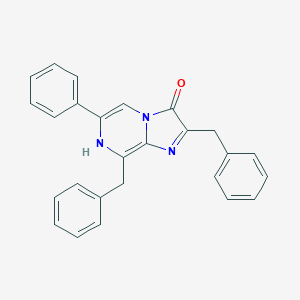

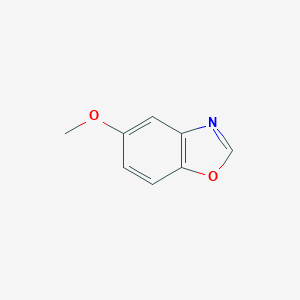
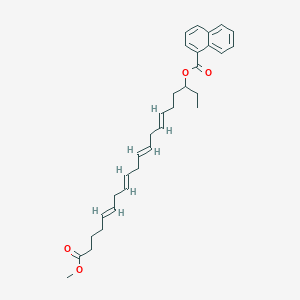
![2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B160119.png)
